1-(2-Iodoethyl)cyclohex-1-ene
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Overview
Description
1-(2-Iodoethyl)cyclohex-1-ene is an organic compound with the molecular formula C8H13I It is characterized by a cyclohexene ring substituted with an iodoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Iodoethyl)cyclohex-1-ene can be synthesized through several methods. One common approach involves the reaction of cyclohexene with iodine and ethylene in the presence of a catalyst. The reaction typically proceeds under mild conditions, often at room temperature, and may require a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Iodoethyl)cyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups, leading to the formation of different substituted cyclohexene derivatives.
Oxidation Reactions: The compound can be oxidized to form cyclohexenone derivatives, which are valuable intermediates in organic synthesis.
Reduction Reactions: Reduction of the iodoethyl group can yield ethylcyclohexene, a compound with different chemical properties.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Various substituted cyclohexenes.
Oxidation: Cyclohexenone derivatives.
Reduction: Ethylcyclohexene.
Scientific Research Applications
1-(2-Iodoethyl)cyclohex-1-ene has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in developing new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-iodoethyl)cyclohex-1-ene depends on the specific reaction it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile through an S_N2 mechanism. In oxidation reactions, the compound undergoes electron transfer processes that result in the formation of oxidized products. The specific molecular targets and pathways involved vary based on the reaction conditions and the reagents used.
Comparison with Similar Compounds
1-(2-Iodoethyl)cyclohex-1-ene can be compared with other similar compounds, such as:
1-(2-Bromoethyl)cyclohex-1-ene: Similar in structure but with a bromine atom instead of iodine. It has different reactivity and is used in different synthetic applications.
1-(2-Chloroethyl)cyclohex-1-ene: Contains a chlorine atom, leading to different chemical properties and uses.
Cyclohexene: The parent compound without the iodoethyl group, used as a basic building block in organic synthesis.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and makes it suitable for specific synthetic transformations that are not possible with its bromo or chloro analogs.
Properties
IUPAC Name |
1-(2-iodoethyl)cyclohexene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13I/c9-7-6-8-4-2-1-3-5-8/h4H,1-3,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXQQPODSVXSCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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